N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a benzamide core substituted with a 5-chloropyridin-2-yl group and a difluoromethoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine and 2-(difluoromethoxy)benzoic acid.
Coupling Reaction: The 5-chloropyridine is coupled with 2-(difluoromethoxy)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature for several hours.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The benzamide core can be subjected to oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the functional groups on the benzamide core.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a difluoromethoxy group.
N-(5-chloropyridin-2-yl)-2-(trifluoromethoxy)benzamide: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
N-(5-chloropyridin-2-yl)-2-(fluoromethoxy)benzamide: Features a fluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9ClF2N2O2 |
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Molecular Weight |
298.67 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(difluoromethoxy)benzamide |
InChI |
InChI=1S/C13H9ClF2N2O2/c14-8-5-6-11(17-7-8)18-12(19)9-3-1-2-4-10(9)20-13(15)16/h1-7,13H,(H,17,18,19) |
InChI Key |
GWMFXBDKVAHVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)OC(F)F |
Origin of Product |
United States |
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